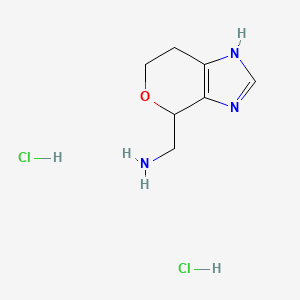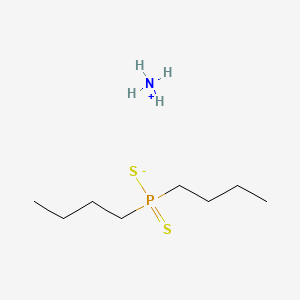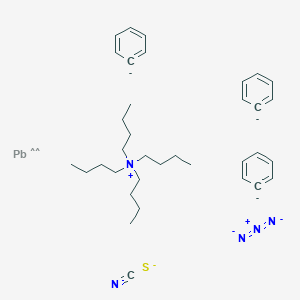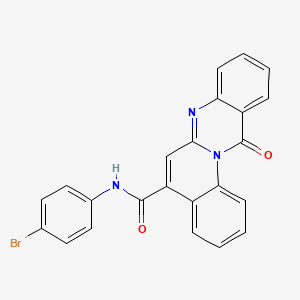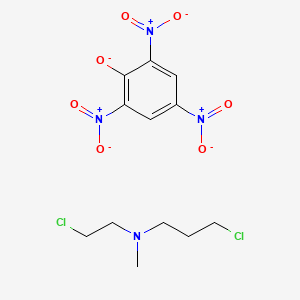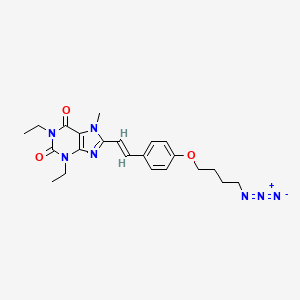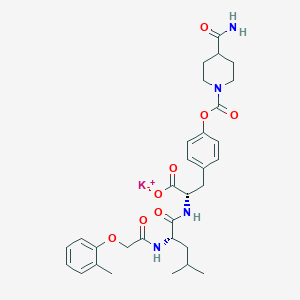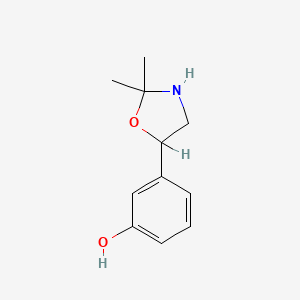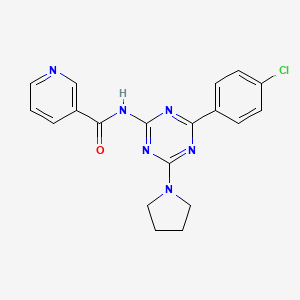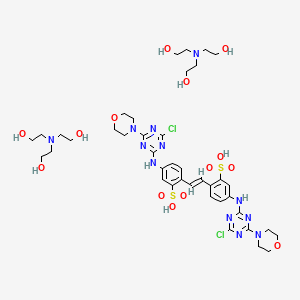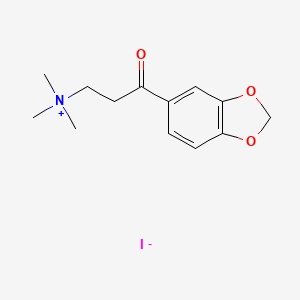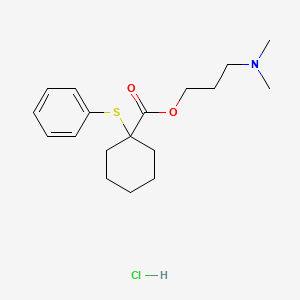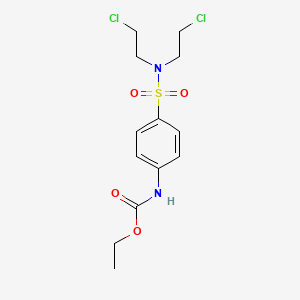
Carbamic acid, (4-((bis(2-chloroethyl)amino)sulfonyl)phenyl)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (4-((bis(2-chloroethyl)amino)sulfonyl)phenyl)-, ethyl ester is a chemical compound with a complex structure that includes a carbamic acid moiety, a sulfonyl group, and bis(2-chloroethyl)amino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (4-((bis(2-chloroethyl)amino)sulfonyl)phenyl)-, ethyl ester typically involves the reaction of 4-aminobenzenesulfonyl chloride with bis(2-chloroethyl)amine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethyl chloroformate to form the final product. The reaction conditions usually involve maintaining a low temperature to control the reactivity of the intermediates and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, (4-((bis(2-chloroethyl)amino)sulfonyl)phenyl)-, ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The bis(2-chloroethyl)amino groups can be reduced to form secondary amines.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (4-((bis(2-chloroethyl)amino)sulfonyl)phenyl)-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical tool for studying enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of carbamic acid, (4-((bis(2-chloroethyl)amino)sulfonyl)phenyl)-, ethyl ester involves its interaction with molecular targets such as enzymes and proteins. The bis(2-chloroethyl)amino groups can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or alteration of protein function. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamic acid, 2-chloroethyl ester
- Carbamic acid, [(4-chlorophenyl)sulfonyl]-, 2-chloroethyl ester
Uniqueness
Carbamic acid, (4-((bis(2-chloroethyl)amino)sulfonyl)phenyl)-, ethyl ester is unique due to the presence of both bis(2-chloroethyl)amino and sulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable tool for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
81865-12-5 |
|---|---|
Molekularformel |
C13H18Cl2N2O4S |
Molekulargewicht |
369.3 g/mol |
IUPAC-Name |
ethyl N-[4-[bis(2-chloroethyl)sulfamoyl]phenyl]carbamate |
InChI |
InChI=1S/C13H18Cl2N2O4S/c1-2-21-13(18)16-11-3-5-12(6-4-11)22(19,20)17(9-7-14)10-8-15/h3-6H,2,7-10H2,1H3,(H,16,18) |
InChI-Schlüssel |
XDELFOYIOBDTFW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


